2,2'-Dinitrostilbene
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Overview
Description
2,2’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups (-NO2) attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dinitrostilbene can be synthesized through several methods. One common approach involves the nitration of stilbene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dinitrostilbene often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dinitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Ozone, reductive hydrolysis agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2,2’-Diaminostilbene.
Oxidation: Nitrobenzaldehydes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
2,2’-Dinitrostilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dinitrostilbene and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used in the synthesis of fluorescent brighteners.
2,2’,4,4’,6,6’-Hexanitrostilbene: A thermally stable explosive used in military applications.
Uniqueness: 2,2’-Dinitrostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
42467-40-3 |
---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-nitro-2-[(E)-2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H/b10-9+ |
InChI Key |
RXUWVHYGEJQYBF-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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